molecular formula C29H30O4 B12786686 Propionic acid, 3-(p-(6-methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)-, ethyl ester CAS No. 102504-58-5

Propionic acid, 3-(p-(6-methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)-, ethyl ester

Cat. No.: B12786686
CAS No.: 102504-58-5
M. Wt: 442.5 g/mol
InChI Key: DQUMRYKIJVPTIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propionic acid, 3-(p-(6-methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)-, ethyl ester is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propionic acid, 3-(p-(6-methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)-, ethyl ester typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the naphthalene derivative: This involves the reaction of 6-methoxy-2-phenyl-1-tetralone with appropriate reagents to form the 3,4-dihydro-1-naphthyl derivative.

    Phenoxy group introduction: The naphthalene derivative is then reacted with a phenol derivative under suitable conditions to introduce the phenoxy group.

    Esterification: The final step involves the esterification of the resulting compound with propionic acid and ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Propionic acid, 3-(p-(6-methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including its role as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of propionic acid, 3-(p-(6-methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)-, ethyl ester involves its interaction with specific molecular targets and pathways. These include:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Propionic acid derivatives: Other compounds in this class include propionic acid, 3-(p-(2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)-, ethyl ester and propionic acid, 3-(p-(6-methoxy-2-phenyl-1-naphthyl)phenoxy)-, ethyl ester.

    Naphthalene derivatives: Compounds such as 6-methoxy-2-phenyl-1-naphthyl and 3,4-dihydro-1-naphthyl derivatives.

Uniqueness

Propionic acid, 3-(p-(6-methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

102504-58-5

Molecular Formula

C29H30O4

Molecular Weight

442.5 g/mol

IUPAC Name

ethyl 2-[4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy]-2-methylpropanoate

InChI

InChI=1S/C29H30O4/c1-5-32-28(30)29(2,3)33-23-14-11-21(12-15-23)27-25(20-9-7-6-8-10-20)17-13-22-19-24(31-4)16-18-26(22)27/h6-12,14-16,18-19H,5,13,17H2,1-4H3

InChI Key

DQUMRYKIJVPTIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C2=C(CCC3=C2C=CC(=C3)OC)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.